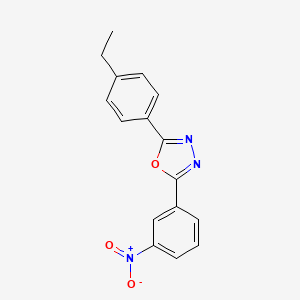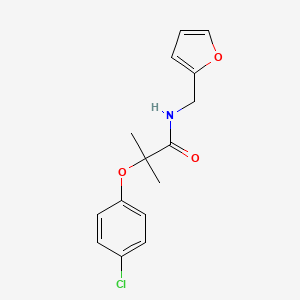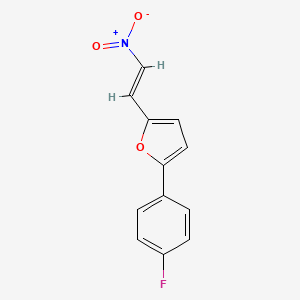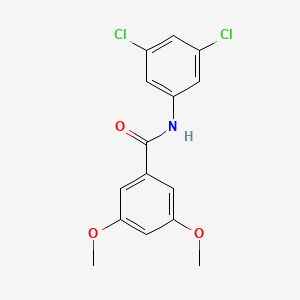
2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, commonly known as ENOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. ENOX is a member of the oxadiazole family and is a potent inhibitor of various enzymes and proteins.
Mecanismo De Acción
ENOX exerts its biological activities through various mechanisms of action. It acts as an inhibitor of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. ENOX has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
ENOX has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ENOX has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, ENOX has been found to have neuroprotective effects, which can help prevent neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENOX has several advantages for lab experiments, including its ease of synthesis and its diverse range of biological activities. However, there are also limitations to using ENOX in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on ENOX. One potential area of research is the development of ENOX analogs with improved biological activities and reduced toxicity. Another area of research is the evaluation of ENOX's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of ENOX for its various biological activities.
Conclusion:
ENOX is a heterocyclic compound with diverse biological activities and has shown promising results in various areas of research. Its ease of synthesis and diverse range of biological activities make it a promising candidate for drug development. However, further studies are needed to determine its optimal dosage and administration route and to evaluate its potential use in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
ENOX can be synthesized by various methods, including the reaction of 4-ethylbenzoyl hydrazide and 3-nitrobenzoyl chloride in the presence of phosphorus oxychloride, or by the reaction of 4-ethylphenylhydrazine and 3-nitrobenzoyl chloride in the presence of triethylamine. The compound can also be synthesized via a one-pot reaction of 4-ethylbenzohydrazide, 3-nitrobenzohydrazide, and phosphorous oxychloride.
Aplicaciones Científicas De Investigación
ENOX has been extensively studied for its biological activities and has shown promising results in various areas of research. It has been found to exhibit potent antitumor, antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. ENOX has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
2-(4-ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-2-11-6-8-12(9-7-11)15-17-18-16(22-15)13-4-3-5-14(10-13)19(20)21/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPMJTJXKCDMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)
![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)





![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)